molecular formula C25H26NO3- B12541930 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate CAS No. 143144-68-7

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate

Cat. No.: B12541930
CAS No.: 143144-68-7
M. Wt: 388.5 g/mol
InChI Key: MZGGLQOFXYDXRL-UHFFFAOYSA-M
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Description

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is a synthetic organic compound featuring a naphthalene core substituted with a benzylamino group at position 3, a tert-butyl group at position 2, a prop-2-en-1-yl (allyl) group at position 4, and a carbonate ester at position 1.

  • tert-Butyl group: Introduces steric bulk, which may improve metabolic stability and modulate lipophilicity.
  • Allyl group: Offers reactivity for further functionalization or conjugation.
  • Carbonate ester: Impacts hydrolytic stability and pharmacokinetic properties compared to other esters or ethers.

Properties

CAS No.

143144-68-7

Molecular Formula

C25H26NO3-

Molecular Weight

388.5 g/mol

IUPAC Name

[3-(benzylamino)-2-tert-butyl-4-prop-2-enylnaphthalen-1-yl] carbonate

InChI

InChI=1S/C25H27NO3/c1-5-11-19-18-14-9-10-15-20(18)23(29-24(27)28)21(25(2,3)4)22(19)26-16-17-12-7-6-8-13-17/h5-10,12-15,26H,1,11,16H2,2-4H3,(H,27,28)/p-1

InChI Key

MZGGLQOFXYDXRL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C(=C1NCC3=CC=CC=C3)CC=C)OC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, ethanol, and other polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrocarbon derivatives.

Scientific Research Applications

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chalcone Derivatives

describes two chalcone derivatives, 3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) and 1-phenyl-3-(2-((4-vinylbenzyl)oxy)naphthalen-1-yl)prop-2-en-1-one (VBNPEO) , which share a naphthalene core but differ in substituents. Key comparisons include:

Feature Target Compound ANPEO VBNPEO
Core Structure Naphthalene with carbonate ester Naphthalene with chalcone (α,β-unsaturated ketone) Same as ANPEO
Position 1 Carbonate ester (-O-CO-O-) Allyloxy (-O-CH₂CH=CH₂) 4-Vinylbenzyloxy (-O-CH₂-C₆H₄-CH=CH₂)
Position 3 Benzylamino (-NH-CH₂-C₆H₅) N/A N/A
Steric Effects High (tert-butyl at position 2) Moderate (allyloxy) High (4-vinylbenzyloxy)
Reactivity Allyl group for conjugation; carbonate hydrolysis Allyloxy for electrophilic addition Vinyl group for polymerization or coupling
  • The tert-butyl group may reduce solubility in polar solvents compared to ANPEO’s allyloxy group but improve membrane permeability .

Pharmacologically Active Analogues: Thiazol-imine Derivatives

highlights 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines , which exhibit antihypertensive effects via angiotensin II receptor antagonism. Comparisons include:

Feature Target Compound Thiazol-imine 3(1) ()
Core Structure Naphthalene with carbonate ester Thiazole ring with imine and allyl groups
Allyl Group Position 4 on naphthalene Position 3 on thiazole
Key Pharmacophores Benzylamino (H-bond donor), tert-butyl Thiazole nitrogen, imine group, methoxyphenyl
Biological Activity Hypothetical: Receptor binding via H-bonds Confirmed: Angiotensin II antagonism
  • Both compounds utilize an allyl group , but its position and electronic environment differ. In thiazol-imines, the allyl group contributes to conformational flexibility, whereas in the target compound, it may influence naphthalene ring reactivity .

Substituent Impact on Properties

  • Benzylamino vs. Thiazole Nitrogen: The benzylamino group in the target compound could mimic the hydrogen-bonding role of thiazole nitrogen in ’s derivatives, critical for receptor interactions .
  • tert-Butyl vs. Methoxyphenyl : The tert-butyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas methoxyphenyl in thiazol-imines improves solubility .
  • Carbonate vs. Chalcone Ketone : The carbonate ester’s stability contrasts with the electrophilic α,β-unsaturated ketone in chalcones, which is prone to Michael addition reactions .

Research Findings and Implications

Receptor Binding Potential: The benzylamino and allyl groups may synergize for selective receptor binding, akin to thiazol-imines’ angiotensin II antagonism .

Metabolic Stability : The tert-butyl group could reduce cytochrome P450-mediated metabolism compared to ANPEO/VBNPEO .

Synthetic Versatility : The allyl group allows for click chemistry or polymerization, similar to VBNPEO’s vinylbenzyl moiety .

Biological Activity

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is a complex organic compound with notable biological activity. Its unique structure, featuring a benzylamino group, a tert-butyl group, and a prop-2-en-1-yl group attached to a naphthalene ring, contributes to its potential applications in various fields, including medicinal chemistry and material science.

PropertyValue
CAS Number 143144-68-7
Molecular Formula C25H26NO3
Molecular Weight 388.5 g/mol
IUPAC Name [3-(benzylamino)-2-tert-butyl-4-prop-2-enylnaphthalen-1-yl] carbonate

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that may require strong bases and solvents like acetonitrile. It can undergo various chemical reactions, including oxidation and reduction, which yield different products based on the conditions applied.

Antiproliferative Effects

Research indicates that 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate exhibits antiproliferative activity , making it a candidate for cancer therapy. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, suggesting potential as a therapeutic agent.

The compound's mechanism of action is believed to involve interaction with specific molecular targets, potentially acting as an inhibitor of certain enzymes or proteins. This inhibition may lead to alterations in cellular processes that are crucial for tumor growth and proliferation.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. The findings suggest that it may function similarly to other known anticancer agents by disrupting mitochondrial function and promoting cell death.

Applications in Research

3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is also explored for its role as a fluorescent probe due to its photophysical properties. This application is significant in biological imaging and tracking cellular processes in real-time.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other biologically active compounds but is unique due to its combination of functional groups. For instance, 2-tert-butyl-4-(prop-2-en-1-yl)naphthalene lacks the benzylamino group yet exhibits some similar biological activities.

CompoundBiological Activity
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonateAntiproliferative, fluorescent probe
3-(Prop-1-en-2-yl)azetidin-2-oneAnticancer activity
2-tert-butyl-4-(prop-2-en-1-yl)naphthaleneLimited biological activity

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